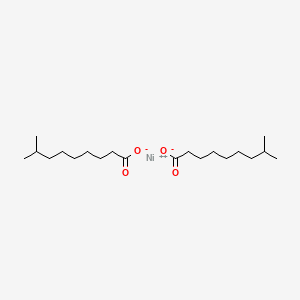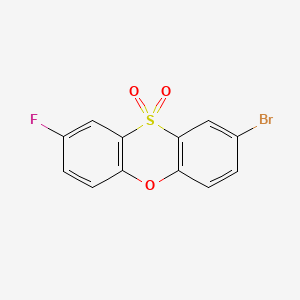
Tetradecasiloxane, triacontamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecasiloxane, triacontamethyl- is a siloxane compound with the molecular formula C30H90O13Si14. It is a type of organosilicon compound characterized by its unique structure, which includes multiple silicon-oxygen bonds. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetradecasiloxane, triacontamethyl- typically involves the hydrolysis and condensation of chlorosilanes. The process begins with the reaction of methyltrichlorosilane with water, leading to the formation of silanols. These silanols then undergo condensation reactions to form the siloxane bonds. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation steps .
Industrial Production Methods: In industrial settings, the production of tetradecasiloxane, triacontamethyl- is carried out in large reactors where the reaction conditions can be precisely controlled. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality siloxane compounds. The process may also involve the use of solvents to control the viscosity and facilitate the handling of the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: Tetradecasiloxane, triacontamethyl- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms, often resulting in the formation of silane groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and ozone, often used under mild conditions to avoid breaking the siloxane bonds.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Formation of silanol groups.
Reduction: Formation of silane groups.
Substitution: Formation of new alkyl-substituted siloxane compounds.
Aplicaciones Científicas De Investigación
Tetradecasiloxane, triacontamethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Mecanismo De Acción
The mechanism of action of tetradecasiloxane, triacontamethyl- involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective as a coating or sealant. Additionally, its ability to form strong silicon-oxygen bonds contributes to its stability and resistance to degradation .
Comparación Con Compuestos Similares
Hexamethyldisiloxane: A smaller siloxane compound with similar hydrophobic properties.
Octamethylcyclotetrasiloxane: A cyclic siloxane compound with a similar structure but different physical properties.
Polydimethylsiloxane: A polymeric siloxane compound with a wide range of applications in various industries.
Uniqueness: Tetradecasiloxane, triacontamethyl- is unique due to its larger size and higher molecular weight compared to other siloxane compounds. This results in enhanced stability and hydrophobicity, making it particularly useful in applications requiring long-lasting and durable materials .
Propiedades
Número CAS |
2471-10-5 |
|---|---|
Fórmula molecular |
C30H90O13Si14 |
Peso molecular |
1052.2 g/mol |
Nombre IUPAC |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C30H90O13Si14/c1-44(2,3)31-46(7,8)33-48(11,12)35-50(15,16)37-52(19,20)39-54(23,24)41-56(27,28)43-57(29,30)42-55(25,26)40-53(21,22)38-51(17,18)36-49(13,14)34-47(9,10)32-45(4,5)6/h1-30H3 |
Clave InChI |
ZJPOEHJHMRBDHP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)

![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)










